molecular formula C26H24ClF3N4O8 B1191848 Sorafenib-glucosamine

Sorafenib-glucosamine

Cat. No.: B1191848
M. Wt: 612.94
Attention: For research use only. Not for human or veterinary use.
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Description

Sorafenib-glucosamine is a novel, research-grade conjugate designed for advanced cancer therapeutics development, specifically targeting liver cancer (hepatocellular carcinoma). This compound integrates the multikinase inhibitor sorafenib with the targeting moiety glucosamine via a reduction-responsive disulfide bond . The conjugate is engineered to leverage the overexpression of both GLUT-1 (glucose transporter-1) and glutathione (GSH) in tumor microenvironments . Glucosamine acts as a ligand for GLUT-1, facilitating active targeting and receptor-mediated internalization into cancer cells . Once inside the cell, the high intracellular concentration of glutathione cleaves the disulfide bond, triggering the controlled release of the active sorafenib payload . In vitro release studies demonstrate the system's responsiveness, with a cumulative release of up to 94.76% in a simulated tumor microenvironment (with GSH), compared to only 20.32% in a normal physiological environment (without GSH) over 48 hours . Sorafenib itself is a multikinase inhibitor that targets key pathways for tumor proliferation and angiogenesis, including RAF, VEGFR, and PDGFR . The glucosamine component not only enables targeting but has also been shown to exhibit intrinsic anticancer activity and may help mitigate certain toxicities . This conjugate is presented as a promising tool for researchers investigating targeted drug delivery systems, mechanisms to overcome multidrug resistance, and novel therapeutic strategies for primary liver cancer and other GLUT-1 overexpressing malignancies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

Appearance

Solid powder

Synonyms

Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Scientific Research Applications

Enhanced Antitumor Activity

Research indicates that glucosamine enhances the antitumor effects of sorafenib, suggesting a synergistic relationship that could be beneficial in clinical applications. In vitro studies have shown that glucosamine-modified formulations of sorafenib can significantly inhibit the proliferation of liver cancer cells (HepG2) and suppress cyclin D1 expression, which is crucial for cell cycle regulation .

Drug Delivery Systems

The development of drug delivery systems utilizing sorafenib-glucosamine has been a major focus. For instance, reduction-responsive polymeric micelles have been created to enhance the targeting and release of sorafenib specifically in tumor environments. These micelles leverage the over-expression of glucose transporters on liver cancer cells to improve drug accumulation at the tumor site . The cumulative release of sorafenib from these micelles in a simulated tumor microenvironment reached approximately 94.76% within 48 hours, demonstrating their potential for effective drug delivery .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound are being actively studied to understand how glucosamine influences the absorption, distribution, metabolism, and excretion of sorafenib. Initial findings suggest that glucosamine may improve the solubility and stability of sorafenib, leading to better therapeutic outcomes compared to traditional formulations. The dual-action mechanism combines the potent anticancer activity of sorafenib with the metabolic benefits of glucosamine, aiming to enhance efficacy while minimizing adverse effects associated with conventional chemotherapy regimens.

Clinical Case Studies

A notable case-control study evaluated the efficacy of sorafenib in patients with hepatocellular carcinoma (HCC) recurrence post-liver transplantation. The results indicated that patients receiving sorafenib had significantly improved median survival rates compared to those receiving best supportive care (21.3 months vs. 11.8 months) . Although this study did not specifically focus on this compound, it underscores the importance of sorafenib's role in cancer treatment and sets a foundation for future studies involving its glucosamine conjugate.

Comparative Analysis with Other Compounds

To contextualize the unique properties of this compound, a comparison with other kinase inhibitors is useful:

CompoundDescriptionUnique Features
SorafenibMulti-kinase inhibitor used for cancer treatmentTargets multiple kinases involved in tumor growth
GlucosamineAmino sugar with anti-inflammatory propertiesEnhances cellular metabolism and may reduce side effects
SunitinibAnother multi-kinase inhibitorPrimarily targets vascular endothelial growth factor receptors
PazopanibKinase inhibitor for renal cell carcinomaSimilar action mechanism but different target specificity
RegorafenibMulti-kinase inhibitor for colorectal cancerBroader spectrum of kinase targets compared to sorafenib

This compound's uniqueness lies in its ability to combine potent anticancer activity with metabolic benefits, potentially offering an improved therapeutic profile over existing treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glucosamine vs. Chondroitin Sulfate

Chondroitin sulfate (CS), like glucosamine, is a glycosaminoglycan used in OA management. Both compounds are often combined, though evidence for synergistic effects remains debated:

Parameter Glucosamine Sulfate Chondroitin Sulfate
Primary Mechanism Inhibits inflammatory cytokines, stimulates cartilage repair Attracts water to cartilage, inhibits enzymes like hyaluronidase
Efficacy (OA Pain) Comparable to ibuprofen in reducing pain Superior to placebo in meta-analyses
Combination Therapy No significant superiority over monotherapy; formulations often contaminated with keratan sulfate Requires rigorous quality control to ensure sulfation levels

Key studies:

  • A 2017 analysis found that 30% of glucosamine-chondroitin combinations contained non-sulfated glucosamine, contrary to labeling claims .

Glucosamine vs. NSAIDs (Ibuprofen, Celecoxib)

NSAIDs are first-line OA treatments but carry cardiovascular and gastrointestinal risks. Glucosamine offers a safer profile with comparable efficacy in mild OA:

Parameter Glucosamine Sulfate Ibuprofen Celecoxib
Pain Reduction 50–60% improvement over 6 months 55–65% improvement 60–70% improvement
Safety No significant GI or cardiovascular risks High risk of ulcers and hypertension Moderate cardiovascular risk
Combination Potential Synergistic anti-inflammatory effects with celecoxib observed in preclinical models

Key studies:

  • Thie et al. (2001): Glucosamine and ibuprofen showed equivalent pain relief in temporomandibular joint arthritis, but ibuprofen had more adverse effects .
  • Celecoxib-glucosamine combinations reduced cartilage degradation in vitro by 40% compared to monotherapy .

Glucosamine vs. Methylsulfonylmethane (MSM) and Diacerein

MSM and diacerein are often combined with glucosamine in nutraceuticals:

Parameter Glucosamine Sulfate MSM Diacerein
Mechanism Cartilage matrix synthesis Antioxidant, reduces oxidative stress Inhibits IL-1β, slows cartilage loss
Efficacy Slow-acting (weeks to months) Rapid pain relief (1–2 weeks) Delayed structural improvement
Common Formulations Often paired with MSM or diacerein in commercial products

Glucosamine vs. Other Forms (N-Acetylglucosamine, Glucomannan)

  • N-Acetylglucosamine : Similar efficacy to glucosamine sulfate but less studied in OA .
  • cartilage repair) .

Preparation Methods

Materials and Synthesis

The glucosamine-modified copolymer AG-PEG-SS-PCL (APSP) serves as the backbone for this delivery system. The synthesis involves conjugating glucosamine (AG) to a polyethylene glycol-polycaprolactone (PEG-PCL) block copolymer via a disulfide (SS) linker, enabling glutathione (GSH)-responsive drug release. Sorafenib is encapsulated into micelles using the thin film hydration method:

  • Dissolution : AG-PEG-SS-PCL and Sorafenib are dissolved in a volatile organic solvent (e.g., chloroform).

  • Film Formation : The solvent is evaporated under reduced pressure using a rotary evaporator, leaving a thin polymer-drug film.

  • Hydration : The film is hydrated with phosphate-buffered saline (PBS, pH 7.4) at 37°C, followed by sonication to form micelles.

  • Filtration : The micellar dispersion is filtered through a 0.22 μm membrane to remove aggregates.

Characterization and Optimization

Dynamic light scattering (DLS) reveals micelle sizes typically below 200 nm, with a polydispersity index (PDI) < 0.3, ensuring uniform distribution. Zeta potential measurements indicate slight negative surface charges, enhancing colloidal stability. Encapsulation efficiency exceeds 80%, attributed to hydrophobic interactions between Sorafenib and the PCL core.

Table 1: In Vitro Release Profile of SF-APSP Micelles

ConditionCumulative Release (48 h)
Simulated Tumor (pH 7.4 + 10 mM GSH)94.76 ± 1.78%
Physiological (pH 7.4)20.32 ± 1.67%

The GSH-triggered disulfide bond cleavage enables rapid drug release in tumor microenvironments, minimizing premature leakage in systemic circulation.

Chitosan-Modified PLGA Nanoparticles via Emulsion-Solvent Evaporation

Formulation Design

Chitosan, a glucosamine-derived polysaccharide, enhances cellular uptake by interacting with negatively charged cell membranes. This method involves:

  • Organic Phase : PLGA and Sorafenib dissolved in ethyl acetate.

  • Aqueous Phase : Chitosan (0.2% w/v) in 1% acetic acid with poloxamer as a stabilizer.

  • Emulsification : The organic phase is added dropwise to the aqueous phase under magnetic stirring, forming an oil-in-water emulsion.

  • Solvent Evaporation : Ethyl acetate is removed by overnight stirring, followed by centrifugation (12,000 rpm, 15 min) to isolate nanoparticles.

  • Lyophilization : Nanoparticles are freeze-dried for 48 h to improve stability.

Critical Process Parameters

  • Chitosan Concentration : 0.2% (w/v) optimizes surface charge (+25 mV) and mucoadhesion.

  • Poloxamer Content : 1% (w/v) reduces interfacial tension, yielding nanoparticles with ~150 nm diameter and PDI < 0.2.

  • Drug-Polymer Ratio : 1:10 (Sorafenib:PLGA) achieves 70–75% encapsulation efficiency.

Table 2: Key Properties of PLGA-Chitosan Nanoparticles

ParameterValue
Particle Size150 ± 20 nm
Zeta Potential+25 ± 3 mV
Encapsulation Efficiency72.4 ± 2.1%

Comparative Analysis of Preparation Methods

Release Kinetics and Targeting Efficiency

  • Micelles : Burst release in GSH-rich environments (94% at 48 h) enables rapid tumor penetration.

  • Nanoparticles : Sustained release over 240 h (zero-order kinetics) reduces dosing frequency.

In Vivo Performance

  • Micelles : In HepG2 xenograft models, SF-APSP micelles reduced tumor volume by 68% compared to free Sorafenib, with negligible hepatotoxicity.

  • Nanoparticles : Chitosan’s mucoadhesive properties prolonged gastrointestinal retention, enhancing oral bioavailability by 2.3-fold .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Sorafenib-glucosamine conjugates, and how can researchers ensure structural fidelity during characterization?

  • Methodological Answer : this compound synthesis typically involves coupling Sorafenib (a kinase inhibitor) to glucosamine via chemical conjugation, such as carbodiimide-mediated amide bond formation. To ensure structural fidelity, employ nuclear magnetic resonance (NMR) for confirming bond formation (e.g., disappearance of amine protons in glucosamine) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Additionally, use Fourier-transform infrared spectroscopy (FTIR) to track functional group changes (e.g., carbonyl stretches) .

Q. How can researchers address batch-to-batch variability in this compound formulations during preclinical studies?

  • Methodological Answer : Implement strict quality control protocols, including:

  • High-performance liquid chromatography (HPLC) with UV detection to quantify Sorafenib and glucosamine ratios.
  • Differential scanning calorimetry (DSC) to assess crystallinity and stability.
  • Raw material standardization (e.g., using USP-verified glucosamine sulfate to minimize contamination risks) .

Q. What in vitro models are suitable for evaluating the anticancer efficacy of this compound?

  • Methodological Answer : Use hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7) for initial screening, as Sorafenib is FDA-approved for HCC. Employ assays like:

  • MTT or CellTiter-Glo® for viability.
  • Wound healing/transwell assays for migration inhibition.
  • Flow cytometry to quantify apoptosis (Annexin V/PI staining). Include glucosamine-only controls to isolate synergistic effects .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound to account for glucosamine’s metabolic interference?

  • Methodological Answer :

  • PK Design : Administer this compound in rodent models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to differentiate free Sorafenib from the conjugate. Monitor glucosamine’s impact on insulin signaling via blood glucose assays .
  • PD Design : Measure downstream kinase inhibition (e.g., RAF, VEGFR2) using phospho-specific antibodies in tumor lysates. Compare results to Sorafenib-only cohorts to assess glucosamine’s modulation .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound combination therapy studies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) for synergy quantification. Use multivariate regression to adjust for confounding variables (e.g., glucosamine batch variability). Validate findings across multiple cell lines and animal models to distinguish compound-specific effects from experimental noise .

Q. How can researchers optimize this compound’s bioavailability in vivo given glucosamine’s solubility limitations?

  • Methodological Answer :

  • Test salt forms (e.g., glucosamine hydrochloride vs. sulfate) for enhanced solubility.
  • Develop nanoformulations (e.g., liposomes or polymeric nanoparticles) to improve circulation time. Characterize using dynamic light scattering (DLS) and in vivo imaging (e.g., fluorescent tagging) .

Q. What strategies mitigate off-target toxicity risks in this compound studies, particularly in diabetic models?

  • Methodological Answer :

  • Pre-screen glucosamine batches for endotoxins (LAL assay) and heavy metals (ICP-MS).
  • In diabetic models, pair this compound with continuous glucose monitoring and HbA1c measurements. Use glucosamine-free Sorafenib as a control to isolate metabolic effects .

Q. How should compendial standards (e.g., USP) guide the validation of this compound formulations?

  • Methodological Answer : Follow USP monographs for glucosamine sulfate (e.g., USP 38–NF 33) to validate identity (via IR spectroscopy), purity (HPLC), and potency (titration). For Sorafenib, adhere to ICH Q2(R1) guidelines for method validation, including specificity and robustness testing .

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